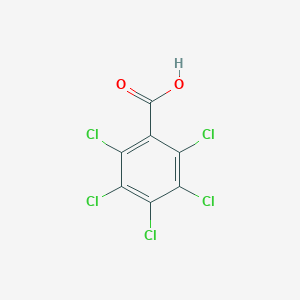

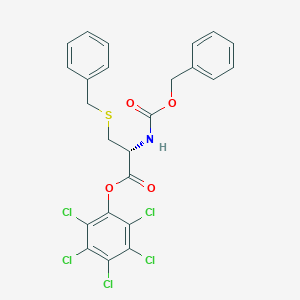

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

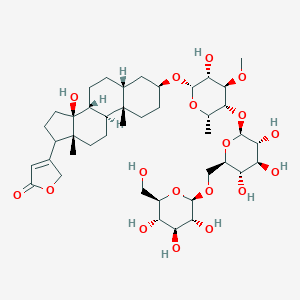

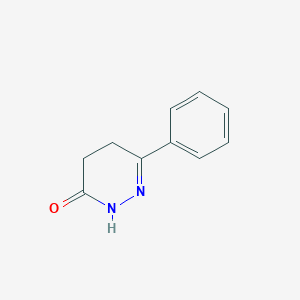

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate, also known as S-PCMBS, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive reagent that can modify proteins and enzymes by reacting with cysteine residues. S-PCMBS has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes.

Wissenschaftliche Forschungsanwendungen

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been widely used in scientific research to study the structure and function of various proteins. It can be used to selectively modify cysteine residues in proteins, which can provide information about the role of these residues in protein function. Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been used to study the structure and function of ion channels, transporters, and enzymes, including the cystic fibrosis transmembrane conductance regulator (CFTR), the glutamate transporter EAAT1, and the enzyme carbonic anhydrase.

Wirkmechanismus

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate reacts with cysteine residues in proteins to form covalent bonds. This can lead to a change in the protein's structure or function, depending on the location of the modified cysteine residue. Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been shown to modify cysteine residues in the pore-forming region of ion channels, which can affect ion conductance and channel gating. It has also been shown to modify cysteine residues in the active site of enzymes, which can affect enzyme activity.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate depend on the protein target and the location of the modified cysteine residue. In ion channels, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect ion conductance and channel gating, leading to changes in membrane potential and cellular excitability. In transporters, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect substrate binding and transport kinetics, leading to changes in neurotransmitter uptake and release. In enzymes, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect enzyme activity and substrate specificity, leading to changes in metabolic pathways and cellular signaling.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate is its selectivity for cysteine residues, which allows for targeted modification of specific proteins. This can provide valuable information about the role of cysteine residues in protein function. However, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate also has limitations, including its potential for off-target effects and non-specific modification of other amino acid residues. Additionally, the irreversible nature of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate modification can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate research. One area of interest is the development of new Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate derivatives with improved selectivity and specificity for cysteine residues. Another area of interest is the application of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate in vivo, which could provide valuable information about the role of cysteine residues in protein function in living organisms. Finally, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate could be used in combination with other techniques, such as electrophysiology and imaging, to provide a more comprehensive understanding of protein function.

Synthesemethoden

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can be synthesized by reacting 4-chlorophenyl isothiocyanate with benzyl mercaptan in the presence of a base. The resulting intermediate is then reacted with N-benzyloxycarbonyl-L-cysteine methyl ester to yield Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate. The synthesis process is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.

Eigenschaften

CAS-Nummer |

13673-54-6 |

|---|---|

Produktname |

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate |

Molekularformel |

C24H18Cl5NO4S |

Molekulargewicht |

593.7 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentachlorophenyl) (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C24H18Cl5NO4S/c25-17-18(26)20(28)22(21(29)19(17)27)34-23(31)16(13-35-12-15-9-5-2-6-10-15)30-24(32)33-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,30,32)/t16-/m0/s1 |

InChI-Schlüssel |

KHJLTTGEVZUKSI-INIZCTEOSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Andere CAS-Nummern |

13673-54-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.